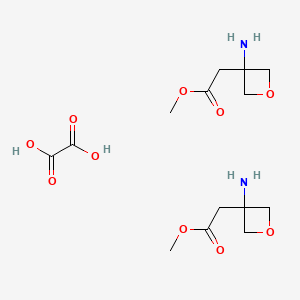
Methyl 2-(3-aminooxetan-3-yl)acetate;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-aminooxetan-3-yl)acetate;oxalic acid is a chemical compound with the molecular formula C6H11NO3. It is known for its unique structure, which includes an oxetane ring, an amino group, and an ester functional group. This compound is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminooxetan-3-yl)acetate typically involves the reaction of oxetane derivatives with amino acids or their esters. One common method includes the reaction of 3-aminooxetane with methyl bromoacetate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of Methyl 2-(3-aminooxetan-3-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-aminooxetan-3-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3-aminooxetan-3-yl)acetate is utilized in various scientific research fields, including:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-aminooxetan-3-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate; oxalic acid: Similar structure but with a hydroxyl group instead of an amino group.
Methyl 2-(3-hydroxyoxetan-3-yl)acetate: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 2-(3-aminooxetan-3-yl)acetate is unique due to the presence of both an amino group and an oxetane ring, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C14H24N2O10 |
|---|---|
Peso molecular |
380.35 g/mol |
Nombre IUPAC |
methyl 2-(3-aminooxetan-3-yl)acetate;oxalic acid |
InChI |
InChI=1S/2C6H11NO3.C2H2O4/c2*1-9-5(8)2-6(7)3-10-4-6;3-1(4)2(5)6/h2*2-4,7H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
MKJRUTKDNWBOBN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1(COC1)N.COC(=O)CC1(COC1)N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


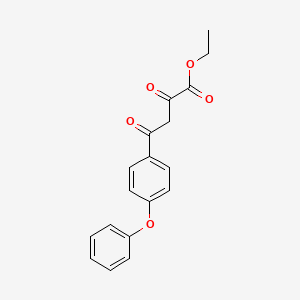
![4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine;hydrochloride](/img/structure/B13905874.png)
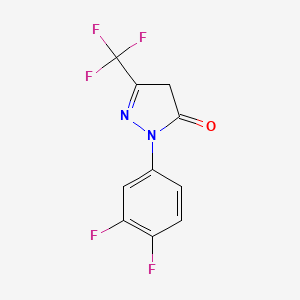

![[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13905889.png)
![[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13905890.png)
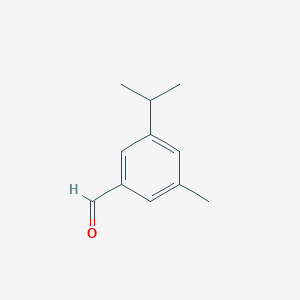
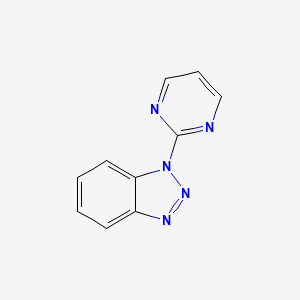
![4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13905900.png)


![methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(Z)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13905939.png)
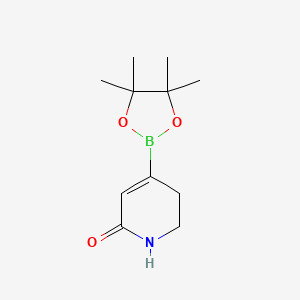
![Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B13905955.png)
